molecular formula C8H6ClNO4 B12641911 (3-Nitrophenoxy)acetyl chloride CAS No. 40257-02-1

(3-Nitrophenoxy)acetyl chloride

Cat. No.: B12641911
CAS No.: 40257-02-1
M. Wt: 215.59 g/mol
InChI Key: MQMKJILTEHLNTP-UHFFFAOYSA-N
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Description

(3-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of a nitrophenoxy group attached to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:

(3-Nitrophenoxy)acetic acid+Thionyl chloride(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{(3-Nitrophenoxy)acetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

On an industrial scale, this compound can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.

    Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.

    Hydrolysis: Performed in aqueous conditions, often at room temperature.

    Reduction: Conducted in anhydrous conditions with a suitable reducing agent.

Major Products Formed

    Amides and esters: Formed from nucleophilic substitution reactions.

    (3-Nitrophenoxy)acetic acid: Formed from hydrolysis.

    (3-Aminophenoxy)acetyl chloride: Formed from reduction.

Scientific Research Applications

(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical research: Employed in the development of potential drug candidates.

    Material science: Utilized in the preparation of functionalized materials and polymers.

    Biological studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenoxy)acetyl chloride
  • (2-Nitrophenoxy)acetyl chloride
  • (3-Aminophenoxy)acetyl chloride

Uniqueness

(3-Nitrophenoxy)acetyl chloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the nitro group in the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.

Properties

CAS No.

40257-02-1

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-(3-nitrophenoxy)acetyl chloride

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2

InChI Key

MQMKJILTEHLNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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